molecular formula C14H20ClNO B13020126 (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine

(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine

Cat. No.: B13020126
M. Wt: 253.77 g/mol
InChI Key: DMLFMRGOSPSXGI-CYBMUJFWSA-N
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Description

(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is a chiral morpholine derivative characterized by the presence of a benzyl group at the 4-position, a chloromethyl group at the 6-position, and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a benzyl-substituted morpholine with chloromethylating agents such as chloromethyl methyl ether or chlorosulfonic acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, environmentally friendly catalysts and solvents are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, while reduction can yield the corresponding benzyl alcohol.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding hydroxymethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium cyanide, or amines can be used under mild conditions to replace the chloromethyl group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for the oxidation of the benzyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the benzyl group.

Major Products Formed

    Substitution: Various substituted morpholine derivatives.

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

Scientific Research Applications

(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the chloromethyl and dimethyl groups, resulting in different reactivity and applications.

    6-Chloromethylmorpholine: Lacks the benzyl and dimethyl groups, leading to distinct chemical properties.

    2,2-Dimethylmorpholine:

Uniqueness

(S)-4-Benzyl-6-(chloromethyl)-2,2-dimethylmorpholine is unique due to the combination of its functional groups, which confer specific reactivity and versatility in various chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

(6S)-4-benzyl-6-(chloromethyl)-2,2-dimethylmorpholine

InChI

InChI=1S/C14H20ClNO/c1-14(2)11-16(10-13(8-15)17-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m1/s1

InChI Key

DMLFMRGOSPSXGI-CYBMUJFWSA-N

Isomeric SMILES

CC1(CN(C[C@H](O1)CCl)CC2=CC=CC=C2)C

Canonical SMILES

CC1(CN(CC(O1)CCl)CC2=CC=CC=C2)C

Origin of Product

United States

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